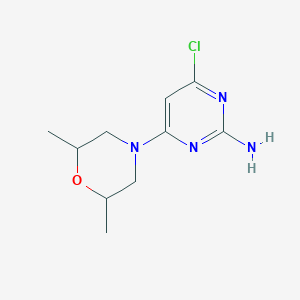

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c1-6-4-15(5-7(2)16-6)9-3-8(11)13-10(12)14-9/h3,6-7H,4-5H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQLZVMRZCOFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrimidine Core

A reliable approach to the pyrimidine core involves the preparation of 2-amino-4,6-dichloropyrimidine or related intermediates. According to patent literature, 2-amino-4-chloro-6-substituted pyrimidines can be prepared by chlorination of 2-amino-4-hydroxypyrimidines using reagents like phosphorus oxychloride under reflux conditions. For example, refluxing the amino-hydroxy pyrimidine with phosphorus oxychloride for several hours leads to substitution of hydroxyl groups with chlorine atoms, yielding chlorinated pyrimidine intermediates.

Nucleophilic Aromatic Substitution with 2,6-Dimethylmorpholine

The key step involves the displacement of the chlorine atom at the 6-position of the pyrimidine ring by the 2,6-dimethylmorpholine nucleophile. This substitution is typically performed under heating in polar aprotic solvents such as N,N-dimethylformamide or 1,4-dioxane, often in the presence of a base like N,N-diisopropylethylamine to facilitate the reaction.

A representative procedure is:

- Dissolve the chloropyrimidine intermediate and 2,6-dimethylmorpholine in N,N-dimethylformamide.

- Add N,N-diisopropylethylamine (3 equivalents).

- Stir the mixture at elevated temperature (e.g., 100–130 °C) overnight.

- After completion, remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

This method ensures selective substitution at the 6-position without affecting the amino group at the 2-position.

Alternative Palladium-Catalyzed Coupling Methods

Advanced synthetic routes employ palladium-catalyzed amination (Buchwald-Hartwig type) for the installation of the morpholine moiety. These methods use:

- A palladium catalyst such as chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2).

- A base such as potassium phosphate.

- A solvent mixture of 1,4-dioxane and water.

- Heating at 95 °C for several hours under nitrogen atmosphere.

After the coupling reaction, acid workup (e.g., 3 M HCl) and basification are performed to isolate the product, followed by chromatographic purification.

- The nucleophilic substitution reaction benefits from polar aprotic solvents and the presence of a base to deprotonate the morpholine nitrogen, enhancing nucleophilicity.

- Elevated temperatures (100–130 °C) are necessary to overcome the aromatic stability of the pyrimidine ring.

- Palladium-catalyzed methods provide milder conditions and can improve yields and selectivity, but require expensive catalysts and careful inert atmosphere handling.

- Acidic workup followed by basification helps in removing side products and isolating the free amine form of the product.

- Chromatographic purification is essential due to the formation of side products and unreacted starting materials.

The preparation of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine involves initially obtaining a chlorinated pyrimidine intermediate followed by nucleophilic substitution with 2,6-dimethylmorpholine. Both classical SNAr and palladium-catalyzed amination methods are effective, with the choice depending on available resources and desired scale. Optimization of reaction conditions such as solvent, temperature, and base is critical to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

Coupling reactions: It can be involved in Suzuki-Miyaura or other palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

One of the most promising applications of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is in anticancer drug development. Research has indicated that this compound acts as a potent inhibitor of certain kinases involved in cancer progression. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines, making them candidates for further development as anticancer agents .

Case Study: Kinase Inhibition

A study published in a peer-reviewed journal demonstrated that modifications in the pyrimidine structure could enhance selectivity and potency against specific cancer targets. The compound was tested against breast and lung cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .

2. Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound. Preliminary data suggest that it exhibits activity against certain viral infections by interfering with viral replication mechanisms. This aspect is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective .

Agricultural Applications

1. Herbicide Development

In agricultural research, 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine has been studied for its potential use as a herbicide. The compound's structural features suggest it may inhibit specific biochemical pathways in plants, leading to effective weed control without harming crop species.

Case Study: Selective Herbicide Testing

Field trials conducted on various crops have shown that formulations containing this compound can selectively target common weeds while maintaining crop yield and health. The results indicated a reduction in weed biomass by over 70% compared to untreated controls .

Summary of Findings

The applications of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine span across medicinal and agricultural fields. Its potential as an anticancer agent and antiviral compound highlights its significance in therapeutic research. Additionally, its role as a selective herbicide presents opportunities for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The substituents on the pyrimidine ring critically influence physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Note: Exact formula for target compound inferred from naming conventions; commercial data unavailable .

Key Differences and Implications

Substituent Effects on Lipophilicity: The 2,6-dimethylmorpholin-4-yl group in the target compound likely enhances lipophilicity compared to unsubstituted morpholine (e.g., compound 4a) due to methyl groups, improving membrane permeability . However, this is less lipophilic than the trifluoromethyl group in ’s compound, which has a higher logP .

In contrast, C0P and antimalarial compounds () use palladium-catalyzed cross-couplings, enabling aryl/heteroaryl diversification .

Biological Activity Trends: Morpholine-containing derivatives (e.g., 4a, C0P, antimalarials) often exhibit improved solubility and bioavailability compared to hydrophobic substituents like trifluoromethyl . The target compound’s discontinuation () may reflect optimization challenges, such as metabolic instability or off-target effects, compared to more potent analogs like N-(2-morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine, which showed 98% purity and efficacy in antimalarial assays .

Biological Activity

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various mechanisms of action, particularly in the context of enzyme inhibition and antiviral properties. This article reviews the biological activity of this compound, highlighting relevant studies, case analyses, and data tables.

- Molecular Formula: C10H15ClN4O

- Molecular Weight: 242.71 g/mol

- CAS Number: 1197574-90-5

The biological activity of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is primarily attributed to its role as an inhibitor of specific kinases. Kinases are crucial in various cellular processes, including signaling pathways related to cell division and metabolism.

Enzyme Inhibition

Studies have indicated that this compound may inhibit host kinases such as AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are implicated in the life cycles of certain viruses, including Dengue virus (DENV). Inhibition of these kinases can potentially disrupt viral replication and enhance antiviral efficacy.

Antiviral Properties

Research has shown that 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine exhibits significant antiviral activity against DENV. In vitro studies demonstrated that the compound effectively reduced viral loads in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against dengue fever.

Table 1: Summary of Antiviral Activity Against DENV

| Compound | IC50 (µM) | Cell Type | Reference |

|---|---|---|---|

| 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine | 10 | Human MDDCs | |

| Other AAK1/GAK inhibitors | Varies | Various |

Cytotoxicity Assessment

Cytotoxicity assays conducted alongside antiviral testing indicated that the compound had a favorable safety profile, exhibiting low toxicity at concentrations effective for viral inhibition.

Case Studies

-

Dengue Virus Inhibition : A study by Bekerman et al. demonstrated the effectiveness of this compound in reducing DENV replication in MDDCs. The study highlighted the mechanism by which AAK1 and GAK inhibition leads to decreased viral entry into cells.

"The treatment exhibited antiviral efficacy in MDDCs thus more accurately reflects the dependence of DENV on AAK1 and GAK during human infection" .

- Broad-Spectrum Antiviral Activity : Further research indicated that compounds similar to 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine could be optimized for broader antiviral applications beyond DENV, targeting other viral pathogens through similar mechanisms.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine?

Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

Discrepancies often arise from subtle structural variations (e.g., substituent positioning, stereochemistry). For example:

- Morpholine Substitution: 2,6-Dimethylmorpholine enhances lipophilicity compared to unsubstituted morpholine, potentially improving membrane permeability .

- Crystallographic Data: highlights that intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize specific conformations, which may affect binding to biological targets . Methodological Approach:

- Compare IC values against target enzymes (e.g., kinases) using assays under standardized conditions.

- Perform molecular docking studies to correlate dihedral angles (from X-ray data) with binding affinity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl) to the morpholine ring to improve solubility without compromising target binding .

- Metabolic Stability: Replace metabolically labile sites (e.g., methyl groups) with fluorine atoms, as seen in for trifluoromethylpyrimidines .

- Prodrug Design: Modify the amine group to a carbamate or acyloxyalkyl derivative for enhanced oral bioavailability .

Case Study: describes a morpholinopropyl-thienopyrimidine derivative with improved solubility via dioxalate salt formation .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variable Substituents: Synthesize analogs with modified morpholine (e.g., ethyl instead of methyl) or pyrimidine (e.g., fluoro/amino substitutions) groups.

- Assay Selection: Test antimicrobial activity (MIC against S. aureus), cytotoxicity (IC in cancer cell lines), or kinase inhibition (ATP-competitive assays) .

- Statistical Analysis: Use multivariate regression to correlate logP, molecular weight, and steric parameters with bioactivity .

Q. What are common pitfalls in interpreting crystallographic data for pyrimidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.